molecular formula C11H12FN3O B14797732 1-[(3-fluorophenoxy)methyl]-5-methyl-1H-pyrazol-3-amine

1-[(3-fluorophenoxy)methyl]-5-methyl-1H-pyrazol-3-amine

Cat. No.: B14797732
M. Wt: 221.23 g/mol
InChI Key: RVVAQHFIXABKHE-UHFFFAOYSA-N
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Description

1-[(3-fluorophenoxy)methyl]-5-methyl-1H-pyrazol-3-amine is a chemical compound with a molecular formula of C11H12FN3O. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-fluorophenoxy)methyl]-5-methyl-1H-pyrazol-3-amine typically involves the reaction of 3-fluorophenol with a suitable pyrazole derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates followed by their conversion to the final product. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(3-fluorophenoxy)methyl]-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

1-[(3-fluorophenoxy)methyl]-5-methyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(3-fluorophenoxy)methyl]-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-fluorophenoxy)methyl]-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine
  • 3-[(2-fluorophenoxy)methyl]benzaldehyde

Uniqueness

1-[(3-fluorophenoxy)methyl]-5-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of both fluorophenoxy and pyrazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12FN3O

Molecular Weight

221.23 g/mol

IUPAC Name

1-[(3-fluorophenoxy)methyl]-5-methylpyrazol-3-amine

InChI

InChI=1S/C11H12FN3O/c1-8-5-11(13)14-15(8)7-16-10-4-2-3-9(12)6-10/h2-6H,7H2,1H3,(H2,13,14)

InChI Key

RVVAQHFIXABKHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1COC2=CC(=CC=C2)F)N

Origin of Product

United States

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